molecular formula C27H27N3O3S B11119678 1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119678
M. Wt: 473.6 g/mol
InChI Key: OCRQDKSXQTXVSC-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a complex structure that includes a chromeno-pyrrole core, a thiadiazole ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole ring: This can be achieved through the reaction of the intermediate with thiadiazole precursors under specific conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for each step.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogens, alkyl halides, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H27N3O3S/c1-15(2)14-20-28-29-26(34-20)30-22(16-10-12-17(13-11-16)27(3,4)5)21-23(31)18-8-6-7-9-19(18)33-24(21)25(30)32/h6-13,15,22H,14H2,1-5H3

InChI Key

OCRQDKSXQTXVSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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